molecular formula C46H68N2O19 B1192717 Fmoc-aminooxy-PEG12-NHS ester

Fmoc-aminooxy-PEG12-NHS ester

Cat. No. B1192717
M. Wt: 953.05
InChI Key: MHKZUEADYVLQRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-aminooxy-PEG12-NHS ester is an Aminooxy PEG Linker. Aminooxy-PEG can be used in bioconjugation. It reacts with an aldehyde to form an oxime bond. If a reductant is used, it will form a hydroxylamine linkage.

Scientific Research Applications

  • Fmoc Removal in Ionic Liquid : A study by Gioia et al. (2017) presented an efficient method for removing the Fmoc group in ionic liquid. This method is particularly effective for various amines and amino acid methyl esters, even with acid-sensitive protecting groups. It provides an alternative approach for Fmoc deprotection in peptide synthesis (Gioia et al., 2017).

  • Binding Constants with Antibiotics : Research by Azad et al. (2004) used Fmoc-amino acid derivatives to determine binding constants with the antibiotics ristocetin and teicoplanin. This study demonstrates the utility of Fmoc derivatives in understanding interactions between antibiotics and ligands (Azad et al., 2004).

  • Reversible Protection of Self-Assembled Monolayers : Frutos et al. (2000) described the use of Fmoc for reversible protection of amine- and hydroxyl-terminated alkanethiol self-assembled monolayers on gold surfaces, facilitating the fabrication of DNA arrays (Frutos et al., 2000).

  • Applications in Bio-Templating and Drug Delivery : Tao et al. (2016) reviewed the self-organization and applications of Fmoc-modified amino acids and peptides. These include uses in cell cultivation, bio-templating, optical properties, drug delivery, catalysis, and therapeutic properties (Tao et al., 2016).

  • Peptide Nanofibers and Hydrogels : A study by Huang et al. (2014) developed a method to prepare peptide nanofibers and hydrogels using Fmoc derivatives, which can be crucial for the production of peptide-based nanomaterials (Huang et al., 2014).

  • Quantitative Analysis of Amino Acids : Näsholm et al. (1987) investigated the use of FMOC derivatives for the quantitative analysis of amino acids in conifer tissues, highlighting its utility in analytical chemistry (Näsholm et al., 1987).

  • Solid Phase Peptide Synthesis : Fields and Noble (2009) discussed the use of Fmoc amino acids in solid-phase peptide synthesis. This methodology has been enhanced by various solid supports and linkages, and is used in the synthesis of biologically active peptides and small proteins (Fields & Noble, 2009).

properties

Product Name

Fmoc-aminooxy-PEG12-NHS ester

Molecular Formula

C46H68N2O19

Molecular Weight

953.05

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C46H68N2O19/c49-43-9-10-44(50)48(43)67-45(51)11-12-53-13-14-54-15-16-55-17-18-56-19-20-57-21-22-58-23-24-59-25-26-60-27-28-61-29-30-62-31-32-63-33-34-64-35-36-66-47-46(52)65-37-42-40-7-3-1-5-38(40)39-6-2-4-8-41(39)42/h1-8,42H,9-37H2,(H,47,52)

InChI Key

MHKZUEADYVLQRS-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCONC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Appearance

Solid powder

Purity

>95% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Fmoc-aminooxy-PEG12-NHS ester

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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